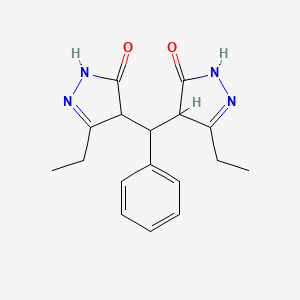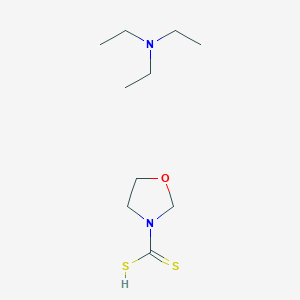
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid is a compound that combines the structural features of N,N-diethylethanamine and 1,3-oxazolidine-3-carbodithioic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid typically involves the reaction of N,N-diethylethanamine with 1,3-oxazolidine-3-carbodithioic acid under controlled conditions. One efficient method for synthesizing 1,3-oxazolidines involves the use of a chiral magnesium phosphate catalyst, which facilitates the formation of hemiaminal intermediates through the enantioselective addition of alcohols to imines, followed by intramolecular cyclization under mildly basic conditions . Another approach involves the reaction of aliphatic aldehydes with nonstabilized azomethine ylides, which can yield oxazolidines, pyrrolidines, or Mannich bases depending on the starting materials and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and controlled reaction environments is crucial for achieving consistent results in industrial settings.
化学反応の分析
Types of Reactions
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as tert-butyl hydroperoxide, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxazolidine derivatives.
科学的研究の応用
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid has several scientific research applications, including:
作用機序
The mechanism of action of N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid involves its interaction with specific molecular targets and pathways. For example, oxazolidines are known to inhibit bacterial protein biosynthesis by interfering with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site, preventing the formation of the first peptide bond . This mechanism highlights the potential antimicrobial properties of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid include other oxazolidine derivatives and thiuram sulfides of oxazolidines and thiazolidines . These compounds share structural similarities and may exhibit comparable chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to act as a chiral auxiliary and its potential biological activities set it apart from other similar compounds.
特性
CAS番号 |
58706-74-4 |
|---|---|
分子式 |
C10H22N2OS2 |
分子量 |
250.4 g/mol |
IUPAC名 |
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid |
InChI |
InChI=1S/C6H15N.C4H7NOS2/c1-4-7(5-2)6-3;7-4(8)5-1-2-6-3-5/h4-6H2,1-3H3;1-3H2,(H,7,8) |
InChIキー |
QVMBAZXLGVZGRR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C1COCN1C(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
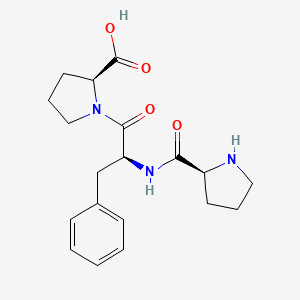
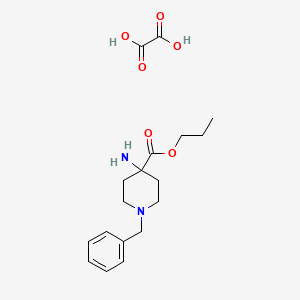
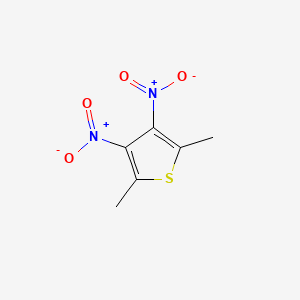
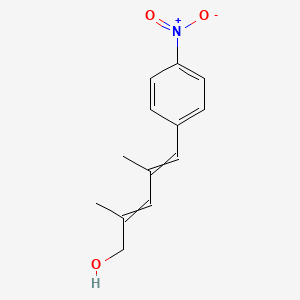
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
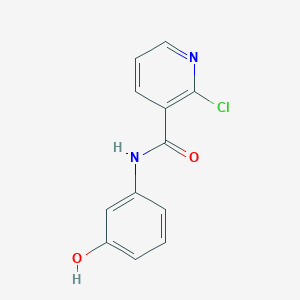
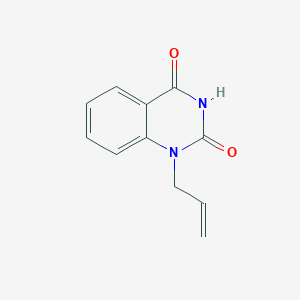
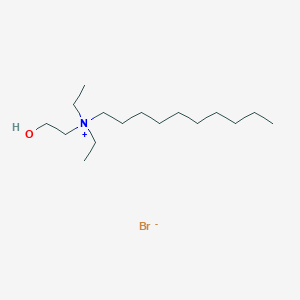
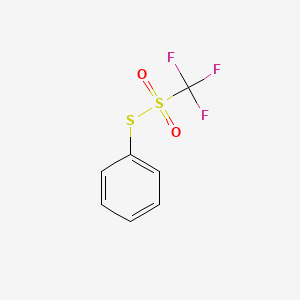

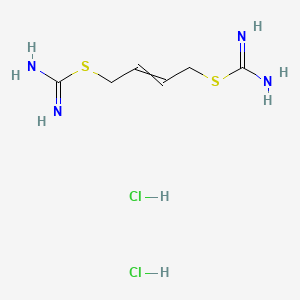
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)
